Cas no 2137735-67-0 (tert-butyl N-{6-methyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-yl}carbamate)

Tert-butyl N-{6-methyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-yl}carbamate is a spirocyclic compound featuring a benzopyran-piperidine core with a carbamate protecting group. This structure is valuable in medicinal chemistry as an intermediate for synthesizing pharmacologically active molecules, particularly those targeting central nervous system (CNS) disorders. The tert-butyloxycarbonyl (Boc) group enhances stability during synthetic processes, allowing selective deprotection under mild acidic conditions. The 6-methyl substitution and spirocyclic framework contribute to conformational rigidity, which can improve binding affinity in drug design. Its well-defined stereochemistry and purity make it suitable for research in neuropharmacology and heterocyclic chemistry applications.
tert-butyl N-{6-methyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-yl}carbamate structure
2137735-67-0 structure
Product Name:tert-butyl N-{6-methyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-yl}carbamate
CAS No:2137735-67-0
MF:C19H28N2O3
MW:332.437225341797
CID:6492025
PubChem ID:165800068
Update Time:2025-06-11

tert-butyl N-{6-methyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-yl}carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-737680
    • tert-butyl N-{6-methyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-yl}carbamate
    • 2137735-67-0
    • Inchi: 1S/C19H28N2O3/c1-13-5-6-16-14(11-13)15(21-17(22)24-18(2,3)4)12-19(23-16)7-9-20-10-8-19/h5-6,11,15,20H,7-10,12H2,1-4H3,(H,21,22)
    • InChI Key: PYYHOOLYNCDXPZ-UHFFFAOYSA-N
    • SMILES: O1C2C=CC(C)=CC=2C(CC21CCNCC2)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 332.20999276g/mol
  • Monoisotopic Mass: 332.20999276g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 454
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 59.6Ų

tert-butyl N-{6-methyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-yl}carbamate Pricemore >>

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Additional information on tert-butyl N-{6-methyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-yl}carbamate

Introduction to Tert-butyl N-{6-methyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-yl}carbamate (CAS No. 2137735-67-0)

Tert-butyl N-{6-methyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-yl}carbamate, identified by its CAS number 2137735-67-0, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable subject of study for researchers exploring novel therapeutic agents. The intricate structure of this molecule, featuring a spirocyclic system and a carbamate functional group, contributes to its unique chemical and pharmacological properties.

The molecular framework of Tert-butyl N-{6-methyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-yl}carbamate is characterized by a spirocyclic core, which is a fused ring system consisting of two heterocyclic rings connected at a single atom. This spirocyclic arrangement imparts rigidity to the molecule, influencing its conformational preferences and potentially its binding interactions with biological targets. The presence of a carbamate group at the nitrogen atom further enhances the compound's reactivity and functionalization potential, making it a versatile scaffold for drug design.

In recent years, there has been growing interest in spirocyclic compounds due to their potential as pharmacophores in drug discovery. These molecules often exhibit enhanced metabolic stability and improved bioavailability compared to their acyclic counterparts. The specific scaffold of 6-methyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine] has been explored in various studies for its ability to interact with biological receptors and enzymes. This has led to the development of several lead compounds with therapeutic potential in areas such as central nervous system disorders and inflammation.

The carbamate functional group in Tert-butyl N-{6-methyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-yl}carbamate plays a crucial role in modulating the compound's pharmacological profile. Carbamates are known for their ability to act as acylating agents and have been widely used in the synthesis of active pharmaceutical ingredients (APIs). The tert-butyl moiety attached to the carbamate nitrogen provides stability against hydrolysis, enhancing the compound's shelf life and efficacy. This makes it an attractive candidate for further development into a drug candidate.

Recent studies have highlighted the importance of optimizing the structure-activity relationships (SAR) of spirocyclic carbamates to improve their biological activity. Researchers have focused on modifying various substituents within the molecule to enhance binding affinity and selectivity. For instance, studies have shown that introducing electron-withdrawing groups at specific positions can improve the compound's interaction with target proteins. Similarly, modifications to the spirocyclic core can alter the conformational flexibility and bioavailability of the molecule.

The synthesis of Tert-butyl N-{6-methyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-yl}carbamate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The spirocyclic system is typically constructed through cyclization reactions involving appropriately substituted precursors. The introduction of the carbamate group is achieved through reactions such as urethane formation or carbamoylation reactions. These synthetic strategies have been refined over time to produce high-quality intermediates and final products suitable for further biological evaluation.

In terms of biological activity, preliminary studies on Tert-butyl N-{6-methyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-yl}carbamate have shown promising results in several in vitro assays. The compound has demonstrated interactions with various biological targets, including enzymes and receptors involved in signal transduction pathways. These interactions suggest potential therapeutic applications in areas such as neurodegenerative diseases, where modulation of these pathways is crucial for treatment. Further preclinical studies are needed to validate these findings and explore additional pharmacological effects.

The development of novel drug candidates relies heavily on advances in synthetic chemistry and molecular biology techniques. The ability to efficiently synthesize complex molecules like Tert-butyl N-{6-methyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-yl}carbamate is essential for conducting comprehensive structure-function studies. High-throughput screening (HTS) techniques have been instrumental in identifying promising hits from large libraries of compounds. Once initial hits are identified, medicinal chemists use computational methods and experimental techniques to optimize their potency and selectivity.

The future direction of research on Tert-butyl N-{6-methyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-yl}carbamate includes exploring its potential as a lead compound for drug development. By leveraging structural modifications and computational modeling, researchers aim to enhance its pharmacological properties and reduce any potential side effects. Additionally, investigating its mechanism of action will provide valuable insights into its therapeutic potential and guide future drug design efforts.

In conclusion, Tert-butyl N-{6-methyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-yl}carbamate (CAS No. 2137735-67-0) represents an exciting opportunity for pharmaceutical innovation. Its unique structural features and promising biological activities make it a compelling candidate for further research and development. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in addressing unmet medical needs.

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